molecular formula C20H19FN4O B610179 4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 910045-32-8

4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Katalognummer B610179
CAS-Nummer: 910045-32-8
Molekulargewicht: 350.4
InChI-Schlüssel: FJRYQRBEISYVBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds, such as chromeno[4,3-b]pyridin/quinolin-one derivatives, has been reported in the literature. The synthesis involves the construction of either pyridine, quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors .

Wissenschaftliche Forschungsanwendungen

  • Central Benzodiazepine Receptor Ligands : Novel pyrazolo[4,3-c]quinolin-3-(3H)-ones (PQs) with high affinity for central benzodiazepine receptor (BzR) were synthesized, showing promise as potent antagonists. This includes insights into hydrogen bonding receptor sites and intrinsic activities of PQ derivatives, such as full and partial agonists, antagonists, and inverse agonists, in a study of 51 PQ derivatives (Carotti et al., 2003).

  • Estrogen Receptor Ligands : Novel classes of pyrazolo[4,3-c]quinoline derivatives were prepared as potential ligands for the estrogen receptor. These involved using easily accessible 2,3-dihydro-lH-quinolin-4-ones and functionalizing them with different acylating agents (Kasiotis et al., 2006).

  • Anti-Inflammatory Agents : Certain pyrazolo[4,3-c]quinoline derivatives were synthesized and evaluated for their anti-inflammatory effects. Notably, some derivatives exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced cells, implicating potential anti-inflammatory applications (Tseng et al., 2018).

  • Antimicrobial Activity : Heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one have been reported to possess significant biological activity. This includes the synthesis and characterization of new derivatives with potential antimicrobial properties (Raval et al., 2012).

  • GABAA-R Ligands and Anxiolytics : A series of pyrazolo[4,3-c]quinolin-3-ones (PQs) were synthesized and evaluated for their binding affinity to the γ-aminobutyric acid receptor (GABAA-R) and potential anxiolytic properties. These compounds showed varying potencies in displacing specific [3H]Flunitrazepam binding from the benzodiazepine binding site at GABAA-R (López Rivilli et al., 2018).

  • Bacterial β-Glucuronidase Inhibitors : Pyrazolo[4,3-c]quinolines were identified as new class of bacterial β-glucuronidase-specific inhibitors, potentially reducing drug toxicity. These compounds were shown to reduce chemotherapy-induced serious diarrhea while maintaining antitumor efficacy in tumor-bearing mice (Cheng et al., 2017).

Zukünftige Richtungen

Future research could focus on the synthesis of this compound and its derivatives, exploring their potential biological activities and applications. This could involve developing new synthetic strategies, exploring the newer domains of biological and fluorescence activity studies .

Eigenschaften

IUPAC Name

4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYQRBEISYVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Citations

For This Compound
2
Citations
J Patritti‐Cram, RA Coover, MP Jankowski, N Ratner - Glia, 2021 - Wiley Online Library
To facilitate analyses of purinergic signaling in peripheral nerve glia, we review recent literature and catalog purinergic receptor mRNA expression in cultured mouse Schwann cells (…
Number of citations: 18 onlinelibrary.wiley.com
JP Cram - 2022 - search.proquest.com
Neurofibromatosis type 1 (NF1) is an autosomal dominant disorder characterized by the development of nerve tumors called neurofibromas. Plexiform neurofibromas (PNs) are the most …
Number of citations: 2 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.